![molecular formula C9H8F2O B2772961 (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL CAS No. 376584-18-8](/img/structure/B2772961.png)
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL
Overview
Description
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL is an organic compound characterized by the presence of a difluorophenyl group attached to a propenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL typically involves the reaction of 3,4-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an isomerization step to yield the (E)-isomer. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(3,4-Difluorophenyl)prop-2-EN-1-al or 3-(3,4-Difluorophenyl)prop-2-EN-1-oic acid.
Reduction: 3-(3,4-Difluorophenyl)propan-1-ol.
Substitution: Various substituted difluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL exhibit significant cytotoxic effects against cancer cell lines. For instance, analogs of rooperol, which share structural similarities, have shown promising results in inhibiting the growth of HeLa cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with cancer proliferation .
Fluorinated Compounds in Drug Design
Fluorination often enhances the metabolic stability and bioavailability of pharmaceutical agents. The incorporation of fluorine atoms can modulate the electronic properties and lipophilicity of compounds, making them more effective as drug candidates. Studies have shown that fluorinated chalcones, structurally related to this compound, possess improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
Materials Science
Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing advanced materials. Its unique structure allows for the development of polymers and coatings with enhanced thermal stability and chemical resistance. The compound's ability to form strong π–π interactions can be exploited in creating materials with specific optical properties .
Nonlinear Optical Properties
Research into the nonlinear optical properties of fluorinated compounds has revealed their potential in photonic applications. The third-order nonlinear susceptibility () of such materials can be tuned for use in optical switches and modulators. Experimental data suggest that compounds like this compound could be engineered for specific applications in telecommunications .
Photochemical Applications
Photocatalysis
Fluorinated compounds are increasingly being studied for their roles in photocatalytic processes. This compound may participate in light-driven reactions that facilitate hydrogen production or other chemical transformations under visible light irradiation. This application is particularly relevant in the context of sustainable energy solutions where photocatalysts are needed to drive reactions efficiently .
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The propenol moiety may participate in nucleophilic or electrophilic reactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)prop-2-EN-1-AL: An aldehyde derivative with similar structural features.
3-(3,4-Difluorophenyl)propan-1-OL: A saturated alcohol derivative.
3-(3,4-Difluorophenyl)prop-2-EN-1-OIC ACID: A carboxylic acid derivative.
Uniqueness
(E)-3-(3,4-Difluorophenyl)prop-2-EN-1-OL is unique due to the presence of both a difluorophenyl group and an unsaturated alcohol moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Biological Activity
(E)-3-(3,4-Difluorophenyl)prop-2-en-1-ol, a compound with significant structural interest due to its difluorophenyl moiety, has been the subject of various studies examining its biological activity. This article synthesizes findings from recent research, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by the presence of a prop-2-en-1-ol backbone with a 3,4-difluorophenyl substituent. Its synthesis typically involves methods such as the Wittig reaction or Mizoroki-Heck arylation, which allow for the introduction of the difluorophenyl group onto the propene structure. The general synthetic route has been detailed in studies that emphasize scalable production techniques suitable for further biological evaluations .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various assays. The compound has shown cytotoxic effects against different cancer cell lines, including HeLa and A549 cells.
Table 1: Cytotoxicity Data
The GI50 values indicate the concentration required to inhibit cell growth by 50%. The data suggest that this compound exhibits comparable efficacy to other known anticancer agents, making it a candidate for further investigation in cancer therapeutics.
Antibacterial Activity
In addition to its anticancer properties, this compound has been evaluated for antibacterial activity . The compound's structural features contribute to its interaction with bacterial enzymes, potentially enhancing its antimicrobial efficacy.
Table 2: Antibacterial Activity Overview
These findings indicate that this compound possesses promising antibacterial properties that warrant further exploration in the context of drug development.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : By interacting with specific bacterial enzymes, it may disrupt critical metabolic pathways in bacteria.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to penetrate cell membranes effectively.
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Study on Cancer Cell Lines : A systematic evaluation of various analogues revealed that modifications to the phenyl group could enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .
- Antimicrobial Assays : Research focused on different bacterial strains demonstrated significant inhibition at low concentrations, suggesting potential as a broad-spectrum antibacterial agent .
Properties
IUPAC Name |
(E)-3-(3,4-difluorophenyl)prop-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-4,6,12H,5H2/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFZHNLTSQUKIE-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CCO)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/CO)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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